molecular formula C17H13N5O B14177079 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol CAS No. 918870-33-4

3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol

Cat. No.: B14177079
CAS No.: 918870-33-4
M. Wt: 303.32 g/mol
InChI Key: QOPQUQWMWKSKGM-UHFFFAOYSA-N
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Description

3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol is a complex organic compound that features a benzimidazole moiety linked to a pyrimidine ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol typically involves multi-step reactions. One common method includes the condensation of 1H-benzimidazole with a pyrimidine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with a phenol derivative to yield the final product. The reaction conditions often involve the use of catalysts such as zinc chloride or silica sulfuric acid, and solvents like PEG-400 or butan-1-ol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of essential biological processes in pathogens or cancer cells, resulting in their death or inhibition of growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole and pyrimidine derivatives, such as:

Uniqueness

What sets 3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}phenol apart is its unique combination of the benzimidazole, pyrimidine, and phenol moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

CAS No.

918870-33-4

Molecular Formula

C17H13N5O

Molecular Weight

303.32 g/mol

IUPAC Name

3-[[4-(benzimidazol-1-yl)pyrimidin-2-yl]amino]phenol

InChI

InChI=1S/C17H13N5O/c23-13-5-3-4-12(10-13)20-17-18-9-8-16(21-17)22-11-19-14-6-1-2-7-15(14)22/h1-11,23H,(H,18,20,21)

InChI Key

QOPQUQWMWKSKGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3)NC4=CC(=CC=C4)O

Origin of Product

United States

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